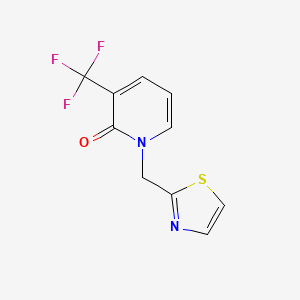

1-(1,3-thiazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(1,3-thiazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one is a derivative that belongs to a class of chemicals which includes thiazoles and pyridines. These compounds are of interest due to their complexation capabilities with metals and their unique chemical and physical properties, making them valuable in various scientific research areas, excluding their pharmacological applications.

Synthesis Analysis

The synthesis of similar thiazolyl and pyridinyl derivatives often involves multi-step reactions, including cyclocondensation, heterocyclization, and employing specific catalysts for enhancing yields. For instance, the synthesis of related thiazole derivatives through [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with trifluoroacetonitrile has been demonstrated, showcasing methods that could be adapted for synthesizing the target compound with moderate to good yields (Yao et al., 2022).

Molecular Structure Analysis

The molecular structure of thiazole and pyridine derivatives is often characterized by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Studies have shown that these compounds can exhibit varied conformations influenced by intramolecular interactions and the nature of substituents, which play a crucial role in their reactivity and complexation behavior with metals (Matczak-Jon et al., 2010).

Chemical Reactions and Properties

These compounds are known for their ability to form complexes with various metals, influenced by their ligand conformation and the electronic properties of the substituents. The complexation behavior significantly affects their chemical reactivity, aggregation properties in solutions, and potential for forming protonated multinuclear complexes (Matczak-Jon et al., 2010).

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications and Insights

Environmental Impact and Exposure Assessment Research into compounds like organophosphorus and pyrethroid pesticides shows the importance of understanding environmental exposure and its effects on human health, particularly in children (Babina et al., 2012; Ueyama et al., 2022). These studies underline the necessity of monitoring and regulating environmental contaminants to safeguard public health.

Toxicological Evaluations The toxicological profiles of various chemicals, including those related to occupational exposure or accidental poisoning, highlight the critical role of safety assessments in the workplace and the development of treatment strategies for poisoning cases (Tao et al., 2022).

Chemical Metabolism and Excretion Studies on the metabolism and excretion of pharmaceuticals, such as INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, provide insights into the disposition of drugs in humans, informing dosing and safety profiles (Shilling et al., 2010). Understanding the metabolic pathways of chemicals helps in predicting their behavior in biological systems and their potential impacts on health.

Dietary Chemicals and Cancer Risk The association between dietary intake of carcinogenic compounds, such as heterocyclic amines from cooked meats, and cancer risk emphasizes the importance of dietary habits in cancer prevention strategies (de Stefani et al., 1998). These findings suggest the relevance of monitoring and minimizing exposure to carcinogens in food.

Exploration of Novel Chemicals The identification of novel per- and polyfluoroalkyl substances in biological samples like cord blood (Xia et al., 2022) points to the ongoing discovery of new chemicals in the environment and the need for continuous research to understand their health implications.

Eigenschaften

IUPAC Name |

1-(1,3-thiazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c11-10(12,13)7-2-1-4-15(9(7)16)6-8-14-3-5-17-8/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAFJMNYHULSQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(F)(F)F)CC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-thiazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)

![3-({4-[2-(4-chloro-2-methylphenoxy)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5548597.png)

![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)

![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)

![N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5548648.png)

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)